![molecular formula C18H22N4O5S2 B2981985 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 922075-26-1](/img/structure/B2981985.png)
1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Microbial Studies
Research has developed methods for synthesizing derivatives related to 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide, investigating their antimicrobial properties. For example, studies have prepared compounds through complex synthetic pathways involving 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, leading to products with potential antibacterial and antifungal activities (Patel & Agravat, 2007); (Patel & Agravat, 2009).
Anticancer and Analgesic Agents
Novel derivatives incorporating the thiazole and piperidine structure have been synthesized for their potential anti-inflammatory, analgesic, and anticancer properties. Studies have shown that some synthesized compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neurological Research
Compounds with the 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide scaffold have also been evaluated for neurological effects. Some derivatives have been synthesized and tested as acetylcholinesterase inhibitors, showing potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activity
Further studies have synthesized new pyridine derivatives, including those related to the target compound, to evaluate their antimicrobial efficacy. These efforts have led to the identification of compounds with considerable activity against both Gram-positive and Gram-negative bacteria, underscoring the potential for developing new antimicrobial agents (Khalid et al., 2016).
Future Directions
Thiazoles have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the design and development of different thiazole derivatives, including “1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide”, could be a promising area for future research .
Mechanism of Action
Target of Action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of thiazoles can vary greatly depending on the specific compound and its substituents .
Mode of Action
The mode of action of thiazoles also depends on the specific compound and its substituents. For example, some thiazoles have been found to inhibit bacterial growth, while others have been found to inhibit the growth of cancer cells . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways, again depending on the specific compound and its substituents. For example, some thiazoles have been found to inhibit the synthesis of certain proteins in bacteria, thereby inhibiting bacterial growth .
Result of Action
The result of the action of thiazoles can include the inhibition of bacterial growth, the inhibition of the growth of cancer cells, and the reduction of inflammation, among other effects .
Action Environment
The action environment can influence the action, efficacy, and stability of thiazoles. Factors that can influence the action of thiazoles include the pH of the environment, the presence of other substances, and the temperature .
properties
IUPAC Name |
1-[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-27-14-2-4-15(5-3-14)29(25,26)21-18-20-13(11-28-18)10-16(23)22-8-6-12(7-9-22)17(19)24/h2-5,11-12H,6-10H2,1H3,(H2,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWDCFGZSFWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide |
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